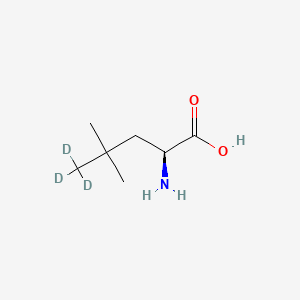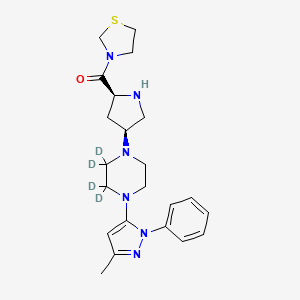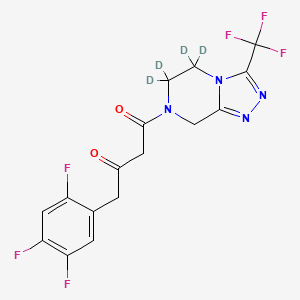
Sitagliptin keto amide impurity-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sitagliptin keto amide impurity-d4 is a deuterated form of a keto amide impurity found in sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus. The deuterium labeling in this compound is used to study the pharmacokinetics and metabolic pathways of sitagliptin and its impurities.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reduction of an enamine intermediate using sodium borohydride (NaBH4) in the presence of methanesulfonic acid (MsOH) at low temperatures (-10 to -5 °C) . The enamine is then further processed to introduce the deuterium atoms.
Industrial Production Methods
Industrial production of sitagliptin and its impurities, including the deuterated forms, often involves large-scale chemical resolution and asymmetric hydrogenation processes. These methods are designed to be cost-effective and efficient, avoiding the use of expensive noble metal catalysts .
Chemical Reactions Analysis
Types of Reactions
Sitagliptin keto amide impurity-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4) is commonly used for reduction reactions.
Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Sitagliptin keto amide impurity-d4 is used in various scientific research applications, including:
Chemistry: Studying the stability and reactivity of deuterated compounds.
Biology: Investigating the metabolic pathways and pharmacokinetics of sitagliptin and its impurities.
Medicine: Understanding the safety and efficacy of sitagliptin by analyzing its impurities.
Industry: Developing more efficient and cost-effective production methods for sitagliptin and its derivatives.
Mechanism of Action
The mechanism of action of sitagliptin keto amide impurity-d4 involves the inhibition of dipeptidyl peptidase-4 (DPP-4), similar to sitagliptin. This inhibition increases the levels of incretin hormones, such as glucagon-like peptide-1 (GLP-1), which in turn stimulates insulin secretion and reduces glucagon release . The deuterium atoms in the impurity help in tracing the metabolic pathways and understanding the pharmacokinetics of the compound.
Comparison with Similar Compounds
Similar Compounds
Sitagliptin: The parent compound, used as a DPP-4 inhibitor for type 2 diabetes.
Vildagliptin: Another DPP-4 inhibitor with a similar mechanism of action.
Saxagliptin: A DPP-4 inhibitor with different pharmacokinetic properties.
Uniqueness
Sitagliptin keto amide impurity-d4 is unique due to its deuterium labeling, which allows for detailed pharmacokinetic studies and metabolic tracing. This makes it a valuable tool in both research and industrial applications .
Properties
Molecular Formula |
C16H12F6N4O2 |
|---|---|
Molecular Weight |
410.31 g/mol |
IUPAC Name |
1-[5,5,6,6-tetradeuterio-3-(trifluoromethyl)-8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butane-1,3-dione |
InChI |
InChI=1S/C16H12F6N4O2/c17-10-6-12(19)11(18)4-8(10)3-9(27)5-14(28)25-1-2-26-13(7-25)23-24-15(26)16(20,21)22/h4,6H,1-3,5,7H2/i1D2,2D2 |
InChI Key |
QAEDTLFWHIEVPK-LNLMKGTHSA-N |
Isomeric SMILES |
[2H]C1(C(N2C(=NN=C2C(F)(F)F)CN1C(=O)CC(=O)CC3=CC(=C(C=C3F)F)F)([2H])[2H])[2H] |
Canonical SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(=O)CC3=CC(=C(C=C3F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


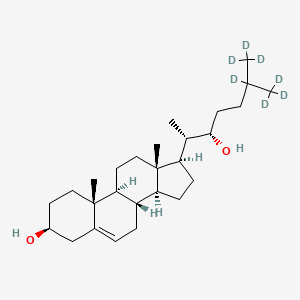
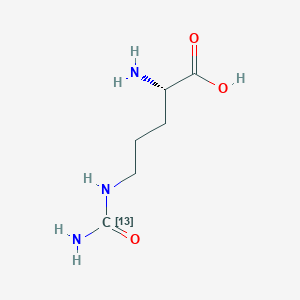
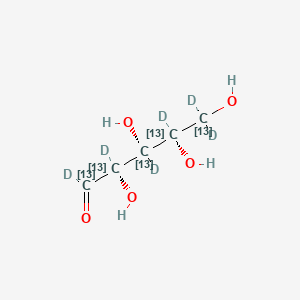

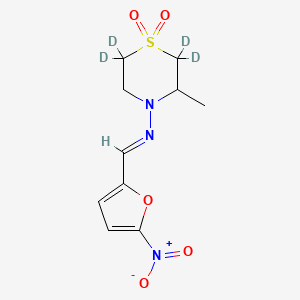
![3,6-Dideuterio-1,7-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12410776.png)
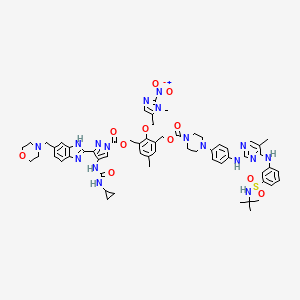
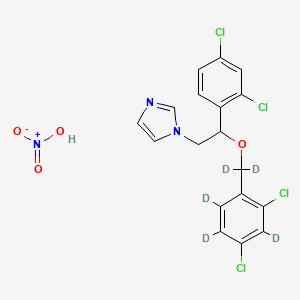
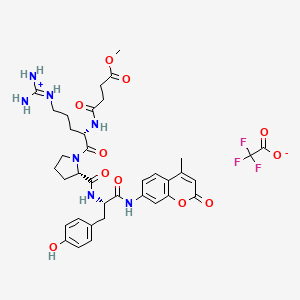
![(2R,4R,5R)-2-[2-chloro-6-[(4-methoxyphenyl)methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12410797.png)

